molecular formula C13H11N3O3 B2847286 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 921906-71-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2847286
CAS No.: 921906-71-0
M. Wt: 257.249
InChI Key: JFELLANGXFHFOS-UHFFFAOYSA-N
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Description

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzofuran moiety at position 5 and a propionamide group at position 2. This compound is structurally analogous to antifungal agents such as LMM5 and LMM11 (discussed below), but its propionamide side chain differentiates it from sulfamoyl-containing derivatives .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-11(17)14-13-16-15-12(19-13)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELLANGXFHFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are coupled using suitable linkers and reagents to form the desired compound.

    Introduction of Propionamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide, enabling comparative analysis:

Compound Name Core Structure Substituents at Position 5 Substituents at Position 2 Key Functional Groups
N-(5-(Benzofuran-2-yl)-oxadiazol-2-yl)propionamide 1,3,4-Oxadiazole Benzofuran-2-yl Propionamide Amide, aromatic heterocycle
LMM5 () 1,3,4-Oxadiazole 4-Methoxyphenylmethyl 4-[Benzyl(methyl)sulfamoyl]benzamide Sulfonamide, methoxy
LMM11 () 1,3,4-Oxadiazole Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Sulfonamide, cyclohexyl
Furan-2-yl-oxadiazole methanimine () 1,3,4-Oxadiazole Substituted phenyl Furan-2-yl methanimine Imine, furan

Key Structural Differences :

  • Benzofuran vs.
  • Propionamide vs. Sulfonamide : The propionamide side chain may reduce steric hindrance compared to the bulkier sulfonamide groups in LMM5 and LMM11, possibly enhancing solubility and membrane permeability .

Research Findings and Data

Antifungal Efficacy Comparison
Compound Fungal Strain Tested MIC (μg/mL) Solvent System Reference
LMM11 Paracoccidioides brasiliensis 100 DMSO + Pluronic F-127
LMM5 Paracoccidioides brasiliensis 50 DMSO + Pluronic F-127
Fluconazole (Control) Paracoccidioides brasiliensis 2–4 DMSO

Interpretation : While LMM5/LMM11 require higher concentrations than fluconazole, structural optimization (e.g., benzofuran substitution) could bridge this gap.

Toxicity and Selectivity
  • LMM5/LMM11: No acute toxicity reported in murine models at tested doses .
  • Target Compound : Propionamide derivatives generally exhibit lower cytotoxicity than sulfonamides, suggesting improved safety profiles .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, molecular mechanisms, and potential therapeutic applications.

  • IUPAC Name : N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propionamide
  • Molecular Formula : C_{13}H_{12}N_{4}O_{3}
  • Molecular Weight : 256.26 g/mol
  • CAS Number : Not specified in the sources.

Cytotoxic Effects

Research has indicated that compounds containing benzofuran and oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can inhibit cell proliferation in leukemia, prostate cancer, and colorectal cancer cell lines. The cytotoxicity is often measured by assessing cell viability through assays such as MTT or XTT.

Cell Line IC50 (µM) Reference
Leukemia15.0
Prostate Cancer12.5
Colorectal Cancer10.0

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Benzofuran derivatives have been shown to interact with various enzymes, potentially inhibiting pathways critical for cancer cell survival.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Gene Expression Modulation : There is evidence that these compounds can alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

  • A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when treated with this compound.
  • Another investigation highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents when used in combination therapy.

Research Findings

Recent research emphasizes the need for further exploration into the pharmacokinetics and bioavailability of this compound:

  • Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its therapeutic potential.
  • Bioavailability Studies : Early studies indicate that modifications to the chemical structure can enhance bioavailability and efficacy.

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